Amine Basicity Modulation: Target pKa 8.08 vs. Des-Chloro Analog pKa 8.37 vs. Methoxy Analog pKa 9.25
The predicted pKa of the conjugate acid of (5-chloro-2-(trifluoromethoxy)phenyl)methanamine is 8.08 ± 0.10 , compared to 8.37 ± 0.10 for the des-chloro analog 2-(trifluoromethoxy)benzylamine and 9.25 ± 0.10 for the methoxy analog 5-chloro-2-methoxybenzylamine . The 0.29 unit decrease relative to the des-chloro analog and the 1.17 unit decrease relative to the methoxy analog reflect the additive electron-withdrawing effect of the ortho-OCF₃ and meta-Cl substituents.
| Evidence Dimension | Predicted amine conjugate acid pKa |
|---|---|
| Target Compound Data | 8.08 ± 0.10 |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzylamine: pKa 8.37 ± 0.10; 5-Chloro-2-methoxybenzylamine: pKa 9.25 ± 0.10 |
| Quantified Difference | ΔpKa = -0.29 vs. des-Cl analog; ΔpKa = -1.17 vs. OMe analog |
| Conditions | Predicted pKa values from ACD/Labs or equivalent software, reported on supplier databases |
Why This Matters
Lower amine basicity reduces the fraction of protonated amine at physiological pH, enhancing membrane permeability for CNS-targeted compounds and altering reactivity in amide coupling and reductive amination; users selecting the des-chloro or methoxy analog without adjustment risk suboptimal reaction yields and altered pharmacokinetic profiles.
